2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide
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Description
2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
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Scientific Research Applications
Kinase Inhibitory and Anticancer Activities
The compound is related to a broader class of molecules with significant kinase inhibitory and anticancer activities. For instance, derivatives similar in structure have been synthesized and evaluated for their Src kinase inhibitory activities. These compounds, including N-benzyl substituted acetamide derivatives, have shown promising results in inhibiting cell proliferation in various cancer cell lines, including colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells. The unsubstituted N-benzyl derivative, for example, displayed inhibition of c-Src kinase, highlighting the therapeutic potential of these molecules in cancer treatment (Fallah-Tafti et al., 2011).
Radiosynthesis for Imaging
Compounds within the same family have also been developed for radioimaging purposes. One such molecule, DPA-714, designed with a fluorine atom to enable labeling with fluorine-18, facilitates in vivo imaging using positron emission tomography (PET). This application is crucial for advancing diagnostic capabilities, particularly in identifying and tracking neuroinflammatory processes. The synthesis and evaluation of these compounds underscore their importance in developing new diagnostic tools for various diseases, including neurodegenerative disorders (Dollé et al., 2008).
Antimicrobial Activities
Moreover, these compounds have been assessed for their potential as antimicrobial agents. Derivatives have been synthesized and tested against a range of bacterial and fungal strains, indicating their versatility and potential application in combating microbial resistance. The innovation in synthesizing these molecules and their subsequent evaluation against pathogens represents a significant step forward in the development of new antimicrobial treatments (Saravanan et al., 2010).
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-15-4-2-5-17(12-15)24-20(27)13-25-14-26(18-9-7-16(22)8-10-18)21-19(30(25,28)29)6-3-11-23-21/h2-12H,13-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZJVTAVBYFRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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